molecular formula C12H11NO2 B13111221 5-(3-Cyanophenyl)pent-4-enoicacid

5-(3-Cyanophenyl)pent-4-enoicacid

Cat. No.: B13111221
M. Wt: 201.22 g/mol
InChI Key: OXNZXDMHGDAVHS-DAFODLJHSA-N
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Description

5-(3-Cyanophenyl)pent-4-enoic acid is a substituted pentenoic acid derivative featuring a cyano group (-CN) at the meta position of the phenyl ring.

The α,β-unsaturated system in such compounds enables participation in conjugate addition reactions, radical-mediated transformations, and cyclization processes. For example, 4-(4-cyanophenyl)pent-4-enoic acid (2d) has been utilized in copper-catalyzed oxyfunctionalization to synthesize enantiomerically pure lactones with up to 90% enantiomeric excess (ee) . The cyano group enhances electron-withdrawing effects, influencing both reaction kinetics and regioselectivity.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(E)-5-(3-cyanophenyl)pent-4-enoic acid

InChI

InChI=1S/C12H11NO2/c13-9-11-6-3-5-10(8-11)4-1-2-7-12(14)15/h1,3-6,8H,2,7H2,(H,14,15)/b4-1+

InChI Key

OXNZXDMHGDAVHS-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/CCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)pent-4-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boronic acids or esters as reagents.

Industrial Production Methods

Industrial production of 5-(3-Cyanophenyl)pent-4-enoic acid often involves the reaction of 5-bromo-3-(hydroxymethyl)benzoic acid with manganese dioxide to form 5-bromo-3-formylbenzoic acid. This intermediate is then reacted with 3-cyanophenylboronic acid in the presence of a palladium complex to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-(3-Cyanophenyl)pent-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks and radical additions .
  • Electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility and stability in polar solvents .
  • Halogen substituents (e.g., -F, -Cl) balance electronic effects and steric demands, often enhancing pharmacological activity .

Key Challenges :

  • Steric hindrance from bulky substituents (e.g., trifluoromethyl) reduces yields .
  • Stereoselective synthesis of (Z)- or (E)-isomers requires precise control of reaction conditions (e.g., temperature, catalyst) .

Data Tables

Table 1: NMR Data for Selected Analogs

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
4-(4-Cyanophenyl)pent-4-enoic acid (2d) 7.65 (d, J=8.0 Hz, 2H), 5.70 (t, J=7.5 Hz, 1H) 168.5 (COOH), 139.2 (C≡N), 118.3 (C=C)
(E)-5-(4-Methoxybenzyloxy)pent-4-enoic acid (21b) 6.85 (d, J=8.5 Hz, 2H), 5.45 (t, J=7.0 Hz, 1H) 170.1 (COOH), 161.2 (OCH₃), 128.9 (C=C)

Table 2: Yields and Enantiomeric Excess

Compound Synthetic Method Yield (%) ee (%) Reference
4-(4-Cyanophenyl)pent-4-enoic acid (2d) Radical oxyfunctionalization 47 90
5-(4-Fluorophenyl)pent-4-enoic acid ester Wittig reaction ~65* N/A
(E)-5-(3-Methoxy)pent-4-enoic acid (21b) LiHMDS-mediated coupling 37 N/A

*Estimated from analogous procedures.

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